![molecular formula C11H20N2O3 B1493123 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine CAS No. 2097946-99-9](/img/structure/B1493123.png)
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Overview
Description
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine (EHPP) is a synthetic compound that has been used in scientific research since the early 2000s. Its unique properties have been utilized in a variety of applications, ranging from biochemical studies to drug development. EHPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Molecular Recognition and Targeted Protein Degradation
Hydroxylation and fluorination of proline derivatives, similar to the modifications seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, influence molecular recognition by biological systems. For instance, modified prolines with both hydroxylation and fluorination have been studied for their ability to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective manner, which is crucial for targeted protein degradation. Such modifications do not significantly affect the hydrogen bond donor capacity but alter the pyrrolidine ring's pucker. This alteration in structure enables these modified prolines to be used in the design of proteolysis targeting chimeras (PROTACs) for selective cellular degradation of target proteins, offering potential applications in medicinal chemistry and drug discovery (Testa et al., 2018).
Anti-inflammatory and Analgesic Applications
The structural framework of 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is reminiscent of compounds synthesized for potential anti-inflammatory and analgesic applications. For example, derivatives of pyrrolidinones, which share a similar core structure, have been evaluated as dual inhibitors of prostaglandin and leukotriene synthesis, displaying equipotent anti-inflammatory activities to well-known drugs like indomethacin but with reduced ulcerogenic effects. This suggests that modifications on the pyrrolidine nucleus, akin to those in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, can lead to promising therapeutic agents with improved safety profiles (Ikuta et al., 1987).
Liver Fibrosis Research
In the context of liver fibrosis, compounds structurally related to 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, such as prolyl 4-hydroxylase inhibitors, have demonstrated efficacy in inhibiting stellate cell activation, a key event in the development of liver fibrosis. By targeting prolyl hydroxylation, these inhibitors can mitigate the fibrotic process, indicating potential applications of similar compounds in the treatment of liver diseases (Matsumura et al., 1997).
Conformational Effects on Peptides
The introduction of hydroxyl groups in proline residues, as seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, significantly impacts the conformation of proline-containing peptides. These modifications affect the cis-trans amide bond isomerization and the pucker of the pyrrolidine ring, which are critical for the structural and functional roles of proline in peptides and proteins. Understanding these effects is vital for designing peptides with desired biological activities and stability (Panasik et al., 2009).
properties
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKMAWYGAWTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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